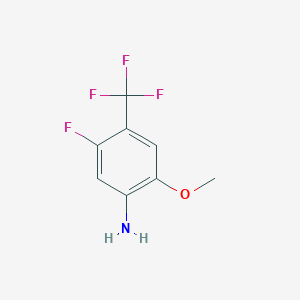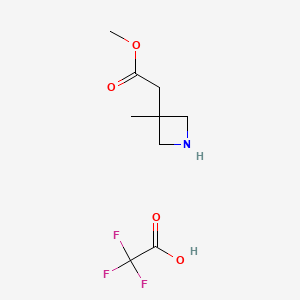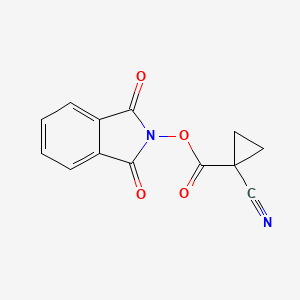
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a 4-methylbenzenesulfonyl group and a 3-nitropyridin-2-yl group, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the 4-methylbenzenesulfonyl group through sulfonylation reactions. The final step involves the nitration of the pyridine ring to introduce the 3-nitropyridin-2-yl group. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, to achieve consistent product quality.
化学反应分析
Types of Reactions
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
科学研究应用
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
相似化合物的比较
Similar Compounds
- 1-(4-Methylbenzenesulfonyl)-4-(2-nitropyridin-3-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(4-nitropyridin-2-yl)piperazine
- 1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-4-yl)piperazine
Uniqueness
1-(4-Methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine stands out due to the specific positioning of the nitro group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H18N4O4S |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-4-(3-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C16H18N4O4S/c1-13-4-6-14(7-5-13)25(23,24)19-11-9-18(10-12-19)16-15(20(21)22)3-2-8-17-16/h2-8H,9-12H2,1H3 |
InChI 键 |
JYSIWWVOXFISJK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


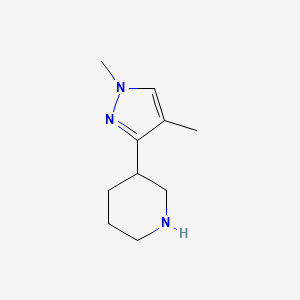

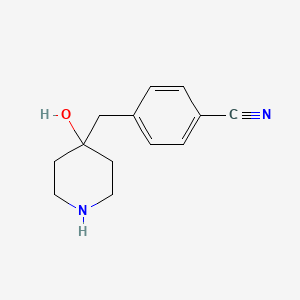
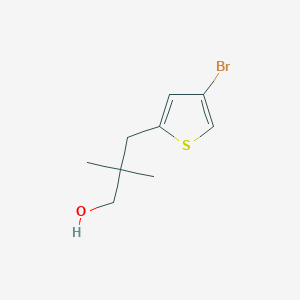
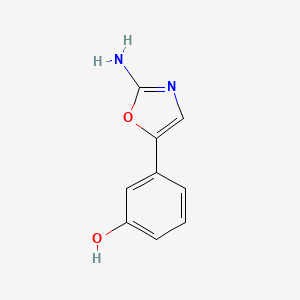
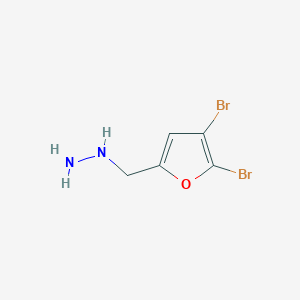
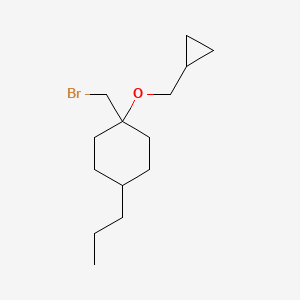
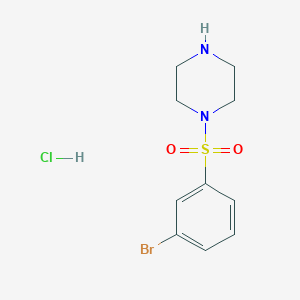
![(1,3-dioxoisoindol-2-yl) 3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13581060.png)
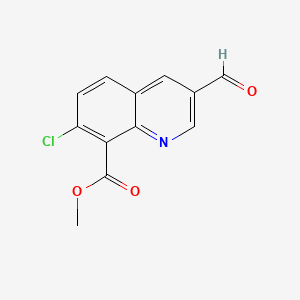
![6-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13581083.png)
